1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)ethanone
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Overview
Description
1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)ethanone is an organic compound with the molecular formula C8H6F3NO It is characterized by the presence of a pyridine ring substituted with a methoxy group at the 6-position and a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 2-trifluoromethyl-5-bromopyridine.
Lithiation: The bromopyridine is treated with sec-butyllithium (sec-BuLi) in an ether solvent at low temperatures (-78°C) to form the corresponding lithiated intermediate.
Methoxylation: The lithiated intermediate is then reacted with methoxyacetyl chloride to introduce the methoxy group at the 6-position.
Final Product: The reaction mixture is quenched with water, and the product is extracted and purified to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, depending on its structure and the biological context. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The methoxy group can influence its binding affinity and selectivity for specific receptors .
Comparison with Similar Compounds
Similar Compounds
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
5-Acetyl-2-(trifluoromethyl)pyridine: Similar structure but with different substitution patterns on the pyridine ring.
Uniqueness
1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)ethanone is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance its stability, reactivity, and potential for specific interactions with biological targets .
Biological Activity
1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)ethanone, an organic compound with the molecular formula C14H11F3N2O2, is notable for its unique structural features, including a methoxy group, a trifluoromethyl group, and a pyridine ring. This combination enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
The compound has a molecular weight of 296.24 g/mol and is characterized by its ability to interact with biological systems through enzyme inhibition and receptor modulation. The trifluoromethyl group is particularly significant as it enhances the binding affinity to target proteins, which is crucial for its biological effects.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes, which may be beneficial in treating diseases.
- Receptor Modulation : It may interact with various receptors, influencing their activity and potentially leading to therapeutic effects in conditions such as inflammation or cancer.
Antioxidant Activity
The antioxidant properties of pyridine derivatives have been explored in various studies. The presence of methoxy groups is known to enhance radical scavenging activity . While direct studies on this specific compound's antioxidant capabilities are not extensively documented, related compounds have shown promising results.
Anticancer Potential
Recent research highlights the anticancer activities of methoxypyridine derivatives. For example, compounds with similar structures have been shown to reduce amyloid-beta levels in models of Alzheimer's disease, indicating potential neuroprotective effects . The modulation of gamma-secretase activity by such compounds suggests that this compound could also impact cancer-related pathways.
Synthesis and Evaluation
A study focused on the synthesis of methoxypyridine derivatives indicated that introducing specific substituents significantly affects their biological activity. For example, compounds with modified B-ring structures displayed varied efficacy in inhibiting Aβ42 production, which is crucial in Alzheimer's pathology . These findings underscore the importance of structural modifications in enhancing biological activity.
Comparative Analysis
A comparative study involving similar compounds revealed that those containing trifluoromethyl groups exhibited higher binding affinities and biological activities compared to their non-fluorinated counterparts. This trend suggests that this compound may possess superior pharmacological properties due to its trifluoromethyl substituent.
Data Table: Comparison of Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Methoxy and trifluoromethyl groups | Enhanced lipophilicity and binding affinity |
4'-Methoxyacetophenone | Lacks pyridine ring; contains methoxy | Simpler structure without trifluoromethyl |
4'-Trifluoromethylacetophenone | Contains trifluoromethyl; lacks pyridine | Focused on fluorinated properties |
1-(6-Bromopyridin-2-yl)ethanone | Contains bromine; pyridine ring | Different halogen substituent |
Properties
Molecular Formula |
C9H8F3NO2 |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
1-[6-methoxy-4-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C9H8F3NO2/c1-5(14)6-4-13-8(15-2)3-7(6)9(10,11)12/h3-4H,1-2H3 |
InChI Key |
FTCURTNUSDNFMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1C(F)(F)F)OC |
Origin of Product |
United States |
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